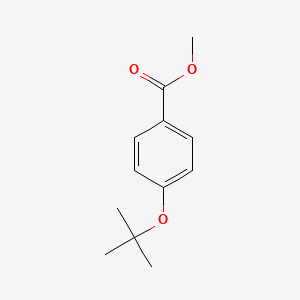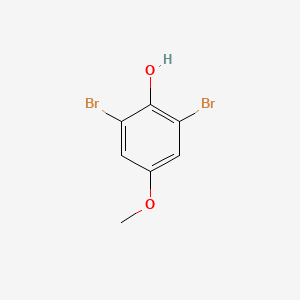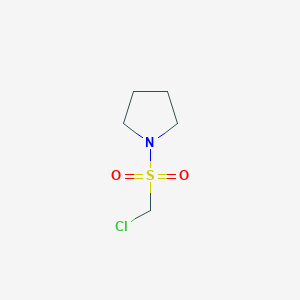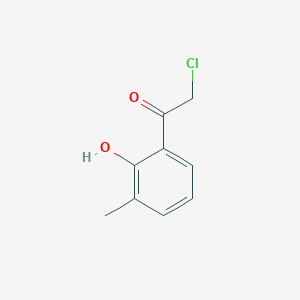
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Overview
Description
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, also known as 2-Chloro-2’-hydroxy-3’-methylacetophenone, is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone consists of a benzene ring substituted with a methyl group and a hydroxyl group, and an ethanone group substituted with a chlorine atom . The SMILES string representation is O=C(CCl)C(C=C1)=CC©=C1O .Scientific Research Applications
Compound Identification and Derivation
- The chloroform extract of Lamprothamnus zanguebaricus yielded ethanones closely related to 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, demonstrating the presence of such compounds in natural sources (Khan, Rutaihwa, & Mhehe, 2003).
Biological and Chemical Studies
- Ethanones like 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone have been synthesized and evaluated for their ability to inhibit platelet aggregation, suggesting potential therapeutic applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
- Molecular docking and ADMET studies of a similar compound, Ethanone 1-(2-hydroxy-5-methyl phenyl), highlighted its binding efficacy with proteins in Staphylococcus aureus, pointing towards antimicrobial properties (SRI SATYA, S. B. V., & Aiswariya, 2022).
Synthesis and Characterization
- Synthesis and characterization of various ethanone derivatives, including those structurally similar to 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, have been conducted, revealing potential for diverse chemical applications (Sherekar, Padole, & Kakade, 2022).
Application in Probe Development
- Derivatives of 1-(2-Hydroxyphenyl)ethanone, closely related to the target compound, have been used in the development of a naked-eye fluorescent on-off probe with high selectivity for H2S, indicating its potential in biosensing applications (Fang, Jiang, Sun, & Li, 2019).
Crystal Structure Analysis
- A study on the crystal structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, provides insights into the molecular structure and interactions, which can be useful in understanding similar compounds like 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Majumdar, 2016).
properties
IUPAC Name |
2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEGRRITIJHDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504463 | |
| Record name | 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone | |
CAS RN |
75717-51-0 | |
| Record name | 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



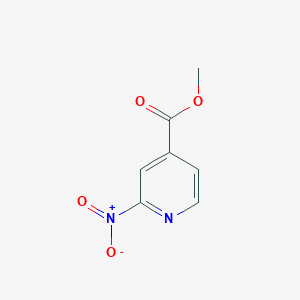

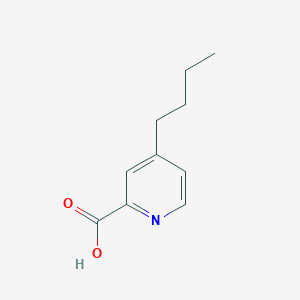
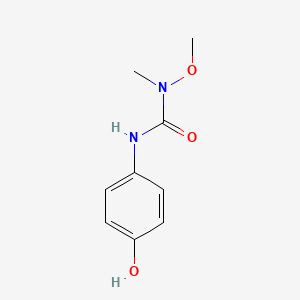
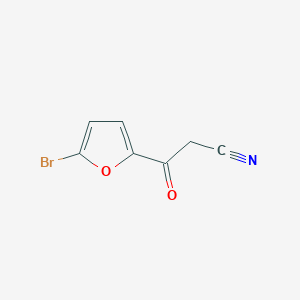
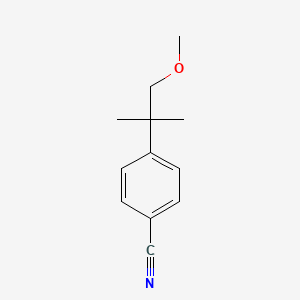
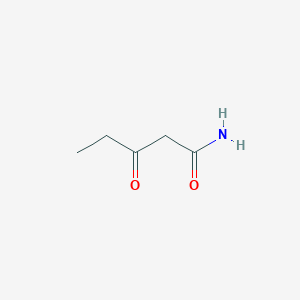
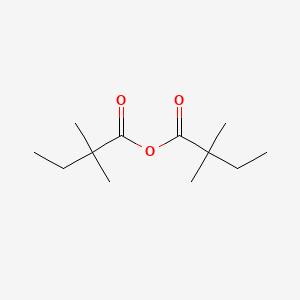
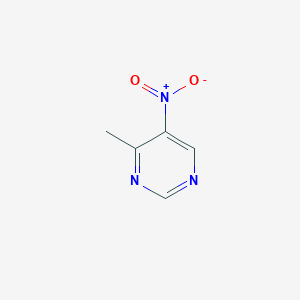
![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)
